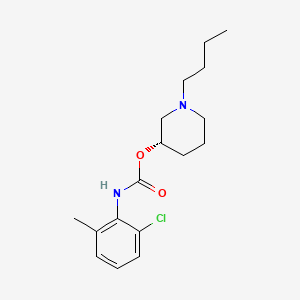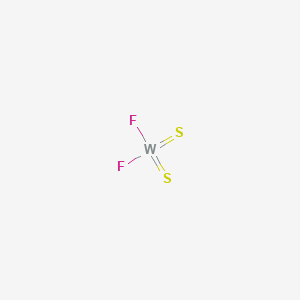
Tungsten difluoride disulfide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tungsten difluoride disulfide is a chemical compound composed of tungsten, fluorine, and sulfur. It is part of the broader family of transition metal dichalcogenides, which are known for their unique properties and applications in various fields, including electronics, catalysis, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tungsten difluoride disulfide typically involves the reaction of tungsten hexafluoride with hydrogen sulfide. The reaction is carried out under controlled conditions to ensure the formation of the desired compound. The general reaction can be represented as:
WF6+2H2S→WF2S2+4HF
Industrial Production Methods
Industrial production of this compound may involve more scalable methods such as chemical vapor deposition (CVD) or hydrothermal synthesis. These methods allow for the production of large quantities of the compound with high purity and controlled morphology.
Chemical Reactions Analysis
Types of Reactions
Tungsten difluoride disulfide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form tungsten oxides and sulfur oxides.
Reduction: Reduction reactions can convert this compound to lower oxidation states of tungsten.
Substitution: Fluorine atoms in the compound can be substituted with other halogens or functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like oxygen or hydrogen peroxide, reducing agents such as hydrogen or lithium aluminum hydride, and halogenating agents for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to achieve the desired products.
Major Products Formed
The major products formed from these reactions include tungsten oxides, sulfur oxides, and various substituted tungsten compounds, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
Tungsten difluoride disulfide has a wide range of applications in scientific research:
Chemistry: It is used as a catalyst in various chemical reactions, including hydrogenation and dehydrogenation processes.
Biology: The compound’s unique properties make it useful in biological imaging and as a contrast agent in medical diagnostics.
Medicine: Research is ongoing into its potential use in drug delivery systems and as a therapeutic agent.
Industry: this compound is used in the production of advanced materials, including lubricants and coatings, due to its excellent tribological properties.
Mechanism of Action
The mechanism by which tungsten difluoride disulfide exerts its effects is primarily through its interaction with other molecules at the atomic level. The compound’s unique electronic structure allows it to participate in various catalytic processes, facilitating the conversion of reactants to products. Molecular targets and pathways involved include the activation of hydrogen molecules in hydrogenation reactions and the stabilization of reaction intermediates in dehydrogenation processes.
Comparison with Similar Compounds
Similar Compounds
Tungsten disulfide (WS₂): Similar in structure but lacks the fluorine atoms, making it less reactive in certain chemical processes.
Molybdenum disulfide (MoS₂): Another transition metal dichalcogenide with similar applications but different electronic properties.
Tungsten hexafluoride (WF₆): A precursor in the synthesis of tungsten difluoride disulfide, with different chemical reactivity and applications.
Uniqueness
This compound’s uniqueness lies in its combination of fluorine and sulfur atoms, which impart distinct chemical and physical properties. This makes it particularly useful in applications requiring high reactivity and stability under various conditions.
Properties
CAS No. |
41831-81-6 |
|---|---|
Molecular Formula |
F2S2W |
Molecular Weight |
286.0 g/mol |
IUPAC Name |
difluoro-bis(sulfanylidene)tungsten |
InChI |
InChI=1S/2FH.2S.W/h2*1H;;;/q;;;;+2/p-2 |
InChI Key |
WREDBGHCLQLBNC-UHFFFAOYSA-L |
Canonical SMILES |
F[W](=S)(=S)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


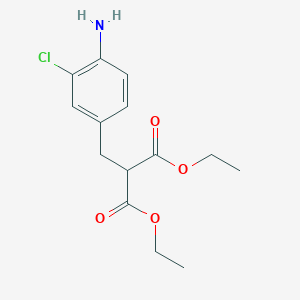

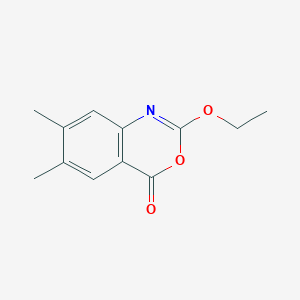
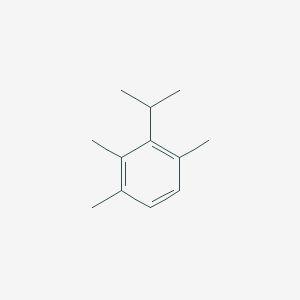
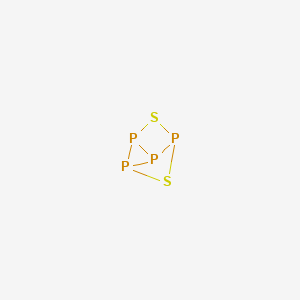

![2-[(3,4-Difluorophenyl)sulfanylmethyl]pyrrolidine](/img/structure/B15343932.png)
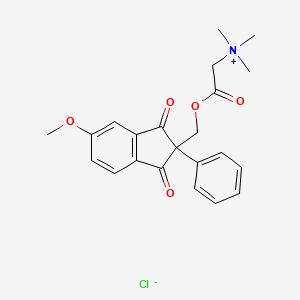
methanone](/img/structure/B15343943.png)
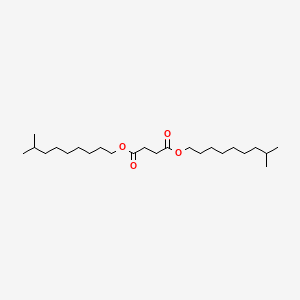


![5-[4-[bis(2-chloroethyl)amino]phenyl]sulfanyl-2,4-dinitrobenzamide](/img/structure/B15343964.png)
